- New synthesis methods of 3-butyn-1-olHuagong Shengchan Yu Jishu, 2006, 13(3), 16-18,
Cas no 927-74-2 (3-Butyn-1-ol)

3-Butyn-1-ol structure
Nome del prodotto:3-Butyn-1-ol
3-Butyn-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Butyn-1-ol
- Butynol
- (2-HYDROXYETHYL)ACETYLENE
- But-3-yn-1-ol
- 1-butyn-3-ol
- 1-Butyn-4-ol
- 2-Hydroxyethylacetylene
- 3-Butyne-1-ol
- 3-Butynol
- 3-Butynyl alcohol
- 3-Bytyn-1-ol
- 4-Hydroxy-1-butyne
- 4-hydroxy-butyne
- ethynylmethyl carbinol
- homopropargyl alcohol
- homopropargylic alcohol
- 1-Hydroxy-3-butyne
- NSC 9708
- 3-Butyn-1-yl alcohol
- 3-but-yn-1-ol
- 1-butyne-4-ol
- 3Butynyl alcohol
- bmse000362
- MFCD00002955
- But3yn1ol
- 3-Butyn-1-ol, 97%
- BCP33461
- UNII-P74L430293
- 4Hydroxy1butyne
- EINECS 213-161-9
- but-3-yne-1-ol
- STR09821
- AI3-25453
- 4-01-00-02219 (Beilstein Handbook Reference)
- F0001-2231
- CHEBI:27444
- 3-butin-1-ol
- NSC9708
- 3Butynol
- 2Hydroxyethylacetylene
- 3butyn-1-ol
- 4-butyne-1-ol
- 3-butyn-1 ol
- 1Butyn4ol
- DB-028414
- 4-hydroxybutyne
- 1-hydroxybut-3-yne
- WLN: Q3UU1
- 4-hydroxy-but-1-yne
- 927-74-2
- BP-31076
- B0799
- Q223060
- DTXCID702136
- HY-W001947
- But-3-yn-1-ol;3-Butynol
- SB40659
- NS00020899
- DTXSID1022136
- BRN 0773710
- AKOS000121102
- CS-W001947
- EN300-34598
- C06146
- A844341
- NSC-9708
- HC.$.CCH2CH2OH
- P74L430293
- 3Butyne1ol
- 3-butyn-ol
-
- MDL: MFCD00002955
- Inchi: 1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2
- Chiave InChI: OTJZCIYGRUNXTP-UHFFFAOYSA-N
- Sorrisi: C#CCCO
- BRN: 773710
Proprietà calcolate
- Massa esatta: 70.04190
- Massa monoisotopica: 70.041865
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 5
- Conta legami ruotabili: 1
- Complessità: 47.9
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- Carica superficiale: 0
- XLogP3: 0.1
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Liquid
- Densità: 0.926 g/mL at 25 °C(lit.)
- Punto di fusione: −63.6 °C (lit.)
- Punto di ebollizione: 128.9 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 96,8 ° f< br / >Celsius: 36 ° C< br / >
- Indice di rifrazione: n20/D 1.441(lit.)
- Solubilità: Miscible with alcohols and organic solvents. Immiscible with aliphatic hydrocarbon solvents.
- Stabilità/Periodo di validità: Stable. Substances to be avoided include oxidizing agents, acids and acid anhydrides, copper and copper alloys. Flammable.
- PSA: 20.23000
- LogP: 0.00200
- Solubilità: Non determinato
3-Butyn-1-ol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H226,H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 1986 3/PG 3
- WGK Germania:3
- Codice categoria di pericolo: 10-36/37/38
- Istruzioni di sicurezza: S26-S36-S37/39-S16
- RTECS:ES0710000
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Store long-term at 2-8°C
- TSCA:Yes
- Gruppo di imballaggio:III
- Classe di pericolo:3 (6.1)
- Frasi di rischio:R10; R36/37/38
- PackingGroup:III
- Termine di sicurezza:3
3-Butyn-1-ol Dati doganali
- CODICE SA:29052990
- Dati doganali:
Codice doganale cinese:
2905290000Panoramica:
2905290000 Altri alcoli monoidrati insaturi. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2905290000 alcoli monoidrati insaturi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
3-Butyn-1-ol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | B809750-250g |
3-Butyn-1-ol |
927-74-2 | 250g |
$ 937.00 | 2023-09-08 | ||
Enamine | EN300-34598-5g |
but-3-yn-1-ol |
927-74-2 | 95% | 5g |
$29.0 | 2023-09-03 | |
abcr | AB467472-100g |
But-3-yn-1-ol, 95%; . |
927-74-2 | 100g |
€125.30 | 2025-02-27 | ||
Life Chemicals | F0001-2231-0.5g |
3-Butyn-1-ol |
927-74-2 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Enamine | EN300-34598-100.0g |
but-3-yn-1-ol |
927-74-2 | 95.0% | 100.0g |
$94.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151395-500g |
3-Butyn-1-ol |
927-74-2 | 98% | 500g |
¥1134.00 | 2024-04-25 | |
abcr | AB467472-25 g |
But-3-yn-1-ol, 95%; . |
927-74-2 | 25g |
€63.10 | 2023-07-18 | ||
Fluorochem | 009077-100g |
3-Butyn-1-ol |
927-74-2 | 97% | 100g |
£56.00 | 2022-03-01 | |
Ambeed | A426437-10g |
3-Butyn-1-ol |
927-74-2 | 98% | 10g |
$6.0 | 2025-02-28 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08789-10g |
3-Butyn-1-ol |
927-74-2 | 97% | 10g |
¥57 | 2023-09-15 |
3-Butyn-1-ol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ; rt; 24 h, rt
1.2 Reagents: Methanol
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Methanol
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium , Ammonia Catalysts: Ferric nitrate ; 3 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5
1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5
Riferimento
- A process for preparing chlorinated alkynes from epoxy alcohols, China, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5.5 h, rt
Riferimento
- Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinibBioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: Silica , Sodium bisulfate Solvents: Methanol ; 15 min, rt
Riferimento
- Simple and efficient method for deprotection of tetrahydropyranyl ethers by using silica-supported sodium hydrogen sulphateChinese Journal of Chemistry, 2012, 30(5), 1189-1191,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water
Riferimento
- Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl AminesOrganic Letters, 2023, 25(31), 5850-5855,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- A convenient synthesis of 3-butyn-1-ol and 2-methyl-3-butyn-1-olSynthetic Communications, 1976, 6(6), 461-4,
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol , Dichloromethane ; 1.5 h, rt
Riferimento
- Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral conditionTetrahedron Letters, 2005, 46(31), 5143-5147,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: Pyridinium tribromide Solvents: Methanol ; 1.5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOHTetrahedron Letters, 2008, 49(35), 5175-5178,
Synthetic Routes 10
Condizioni di reazione
1.1 Catalysts: Sodium Solvents: Tetrahydrofuran ; 48 h, 25 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcoholsJournal of Saudi Chemical Society, 2003, 7(1), 111-118,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether , Toluene ; rt; reflux; reflux → 40 °C; 1 h, reflux; reflux → -25 °C
1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Distal Alkenyl C-H Functionalization via the Palladium/Norbornene Cooperative CatalysisJournal of the American Chemical Society, 2020, 142(6), 2715-2720,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium Solvents: Tetrahydrofuran
Riferimento
- Synthesis of terminal hydroxyalkynes. II. Synthesis of 4-alkyl-3-butyn-1-olYouji Huaxue, 1988, 8(1),,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: Decaborane Solvents: Methanol
Riferimento
- Deprotection of tetrahydropyranyl ethers using a catalytic amount of decaboraneBulletin of the Korean Chemical Society, 2002, 23(6), 791-792,
Synthetic Routes 14
Condizioni di reazione
1.1 Catalysts: Indium trichloride Solvents: Acetonitrile , Water
Riferimento
- A facile and chemoselective cleavage of trityl ethers by indium tribromideJournal of Chemical Research, 2001, (12), 528-529,
Synthetic Routes 15
Condizioni di reazione
1.1 Catalysts: Sodium bisulfate Solvents: Dichloromethane ; 30 min, rt
Riferimento
- A simple, efficient, and highly selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers using silica-supported sodium hydrogensulfate as a heterogeneous catalystTetrahedron Letters, 2006, 47(33), 5855-5857,
Synthetic Routes 16
Condizioni di reazione
1.1 Catalysts: Zinc triflate Solvents: Methanol ; 35 min, rt
Riferimento
- Zinc triflate: A mild and efficient catalyst for deprotection of tetrahydropyranyl ethersRussian Journal of General Chemistry, 2013, 83(12), 2419-2422,
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Ethyl bromide , Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 0.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C
1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C
1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C
Riferimento
- A practical synthesis of 3-butyn-1-olOrganic Preparations and Procedures International, 2006, 38(5), 467-469,
Synthetic Routes 19
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Sodium acetate , Oxygen Catalysts: Nickel bromide , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 48 h, 1 atm, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
Riferimento
- Oxidative debenzylation of O-benzyl ethers in the presence of a nickel compound, alkali acetate and a triazole type pincer ligand, Spain, , ,
3-Butyn-1-ol Raw materials
- 2-Pyridinecarboxylic acid, 3-butynyl ester
- 4-(tert-Butyldimethylsilyloxy)-1-butyne
- Benzene, 1,1',1''-[(3-butynyloxy)methylidyne]tris-
- Furan,4-chloro-2,3-dihydro-
- Benzene, [(3-butynyloxy)methyl]-
- 3-bromoprop-1-yne
- 3-Hydroxypropanal
- 2-(3-Butynyloxy)tetrahydro-2H-pyran
- 2-(Chloromethyl)oxetane
- Lithium acetylide(Li(C2H)) (9CI)
- 2-Butyn-1-ol
- Ethylene Oxide
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
3-Butyn-1-ol Preparation Products
3-Butyn-1-ol Letteratura correlata
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
3. Book reviews
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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Fornitori consigliati
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